![molecular formula C23H38O B3055673 Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- CAS No. 66227-38-1](/img/structure/B3055673.png)
Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)-
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Description
Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- is a chemical compound that belongs to the family of cyclohexylbenzenes. It is commonly known as HPCB and is used in various scientific research applications due to its unique properties.
Scientific Research Applications
- Physicochemical Properties : This compound belongs to the class of single-benzene-based fluorophores (SBBFs). It has an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
Fluorescent Materials and Imaging Agents
These applications highlight the versatility of 1,4-bis(4-pentylcyclohexyl)benzene across diverse scientific domains. Its unique structure and properties continue to inspire innovative research. If you need further details or additional applications, feel free to ask
properties
IUPAC Name |
1-hexoxy-4-(4-pentylcyclohexyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKTAUKRSYCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2CCC(CC2)CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389268 |
Source
|
Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene | |
CAS RN |
66227-38-1 |
Source
|
Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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